2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! It belongs to the class of benzodiazepinones , which are fused heterocyclic compounds. Let’s break it down:
Core Structure: The central core consists of a scaffold, which includes a diazepine ring fused with a benzene ring.
Functional Groups:
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. similar benzodiazepinones are often synthesized via multistep processes involving cyclization reactions. Industrial production methods remain proprietary.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its potential as an anticonvulsant, anxiolytic, or other therapeutic agents.
Industry: Explore applications in materials science or drug development.
Mechanism of Action
Targets: It likely interacts with GABA receptors or other neuronal receptors.
Pathways: Modulation of neurotransmitter signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-11-10-26-18(19-11)20-15(23)9-22-13-6-3-2-5-12(13)16(24)21-8-4-7-14(21)17(22)25/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,19,20,23) |
InChI Key |
QDVWNTZXFARNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O |
Origin of Product |
United States |
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